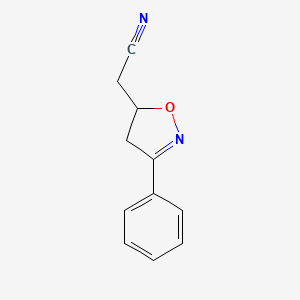

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(シアノメチル)-3-フェニル-4,5-ジヒドロ-1,2-オキサゾールは、分子式C11H10N2Oの化学化合物です。これは、ジヒドロ-1,2-オキサゾール環にフェニル基が結合し、シアノメチル基が結合しているという独自の構造で知られています。

2. 製法

5-(シアノメチル)-3-フェニル-4,5-ジヒドロ-1,2-オキサゾールの合成は、一般的にβ-ヒドロキシアミドの環化脱水反応によって行われます。一般的な方法の1つは、ジエチルアミノ硫酸トリフルオリド(DAST)またはDeoxo-Fluor®などの試薬を使用して、高温(70〜90℃)で環化を行うことです。 反応は、残留HFをインラインでクエンチすることで、製品の安全性と純度を確保します 。工業的な製造方法では、同様の合成経路が使用される場合がありますが、大規模生産に最適化されており、より高い収率と費用対効果が確保されています。

準備方法

The synthesis of 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual HF to ensure safety and purity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

化学反応の分析

5-(シアノメチル)-3-フェニル-4,5-ジヒドロ-1,2-オキサゾールは、次のような様々な化学反応を起こします。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの一般的な還元剤を用いて行うことができます。

置換: ニトリル基は求核置換反応を起こし、使用する求核剤に応じて様々な誘導体を形成することができます。

これらの反応から生成される主要な生成物は、オキサゾール、還元されたアミン、および置換されたニトリルです。

科学的研究の応用

5-(シアノメチル)-3-フェニル-4,5-ジヒドロ-1,2-オキサゾールは、科学研究においていくつかの応用があります。

化学: これは、有機合成における構成要素として役立ち、より複雑な分子の作成を可能にします。

生物学: この化合物は、酵素相互作用の研究や生化学的アッセイにおける潜在的な阻害剤として使用されます。

医学: 特に神経疾患を標的とする薬剤の合成における薬剤中間体としての可能性を探る研究が進行中です。

作用機序

5-(シアノメチル)-3-フェニル-4,5-ジヒドロ-1,2-オキサゾールが効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。オキサゾール環は、酵素や受容体と相互作用し、その活性を阻害する可能性があります。 ニトリル基は、水素結合やその他の相互作用にも関与し、化合物の生物活性に影響を与える可能性があります .

6. 類似の化合物との比較

5-(シアノメチル)-3-フェニル-4,5-ジヒドロ-1,2-オキサゾールに類似した化合物には、次のようなものがあります。

5-(シアノメチル)-4-フェニル-4,5-ジヒドロ-1,2-オキサゾール: 類似の構造ですが、フェニル環上の置換パターンが異なります。

5-(シアノメチル)-3-フェニル-4,5-ジヒドロ-1,2-チアゾール: オキサゾール環の酸素の代わりに硫黄原子を含む。

5-(シアノメチル)-3-フェニル-4,5-ジヒドロ-1,2-イミダゾール: オキサゾール環の酸素の代わりに窒素原子を含む。

5-(シアノメチル)-3-フェニル-4,5-ジヒドロ-1,2-オキサゾールのユニークさは、その特定のオキサゾール環構造にあり、これは独自の化学的および生物学的特性を与えています .

類似化合物との比較

Similar compounds to 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile include:

2-(4-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile: Similar structure but with a different substitution pattern on the phenyl ring.

2-(3-Phenyl-4,5-dihydro-1,2-thiazol-5-yl)acetonitrile: Contains a sulfur atom in place of the oxygen in the oxazole ring.

2-(3-Phenyl-4,5-dihydro-1,2-imidazol-5-yl)acetonitrile: Contains a nitrogen atom in place of the oxygen in the oxazole ring.

The uniqueness of this compound lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties .

特性

分子式 |

C11H10N2O |

|---|---|

分子量 |

186.21 g/mol |

IUPAC名 |

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile |

InChI |

InChI=1S/C11H10N2O/c12-7-6-10-8-11(13-14-10)9-4-2-1-3-5-9/h1-5,10H,6,8H2 |

InChIキー |

IKBLVDWTLBFPQO-UHFFFAOYSA-N |

正規SMILES |

C1C(ON=C1C2=CC=CC=C2)CC#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12008586.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12008595.png)

![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)

![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)

![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)

![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)

![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)